TFPI hydrochloride

説明

EPIT is a selective, competitive inhibitor of nNOS having a Ki of 0.32 µM for the purified human enzyme. EPIT exhibits 115-fold and 29-fold selectivity for nNOS compared to iNOS and eNOS, respectively. It exhibits reduced inhibitory potency in whole-cell assays, possibly due to reduced intracellular uptake.

作用機序

Tissue Factor Pathway Inhibitor Hydrochloride (TFPI Hydrochloride)

primarily targets two coagulation proteases, tissue factor-factor VIIa (TF-FVIIa) and factor Xa (FXa) . These targets play a crucial role in the initiation of blood coagulation .

hnNOS-IN-3

, on the other hand, is a selective inhibitor of neuronal nitric oxide synthase (nNOS), with a Ki of 0.32 μM . The nNOS binding of hnNOS-IN-3 is competitive with L-arginine .

Mode of Action

This compound impedes the early stages of the blood coagulation cascade through high-affinity inhibition of TF-FVIIa and FXa . It forms a complex with factor VIIa/TF via the first Kunitz-type inhibitor domain and with factor Xa via the second Kunitz-type inhibitor domain .

hnNOS-IN-3 inhibits nNOS by competing with L-arginine . This results in the reduction of nitric oxide production, which is a critical signaling molecule in the cardiovascular, neuronal, and immune systems .

Biochemical Pathways

This compound affects the blood coagulation cascade. Following vascular injury, tissue factor (TF) is exposed to the blood and tightly binds the circulating serine protease FVIIa . The TF-FVIIa complex initiates the blood coagulation cascade by activating factor X (FX) and factor IX (FIX) . This compound inhibits these processes, thereby controlling the coagulation cascade .

hnNOS-IN-3, by inhibiting nNOS, affects the nitric oxide pathway. Nitric oxide is a critical signaling molecule in various physiological processes, including neurotransmission, vasodilation, and immune response .

Pharmacokinetics

It is known that the development of nnos inhibitors like hnnos-in-3 is often hindered by poor pharmacokinetics .

Result of Action

This compound’s action results in the modulation of the severity of a wide variety of bleeding and clotting disorders . By inhibiting the initiation of blood coagulation, it can prevent excessive clotting or bleeding .

hnNOS-IN-3’s action leads to the reduction of nitric oxide production . This can have various effects depending on the context, as nitric oxide plays a role in many physiological processes .

生化学分析

Biochemical Properties

TFPI hydrochloride interacts with various enzymes, proteins, and other biomolecules. It forms a complex with factor VIIa/TF and factor Xa, inhibiting the TF-initiated blood coagulation cascade reactions . The third Kunitz-type inhibitor domain of this compound plays an important role in its functions, although it does not have the ability to inhibit protease .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits proteases in the blood coagulation cascade that lead to the production of thrombin, including prothrombinase (factor Xa [FXa]/FVa), the catalytic complex that directly generates thrombin . Thus, this compound and FV are directly linked in regulating the procoagulant response .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms a complex with factor VIIa/TF and factor Xa, inhibiting the TF-initiated blood coagulation cascade reactions . This inhibition is a result of the formation of a quaternary Xa/LACI/VIIa/TF complex .

Metabolic Pathways

This compound is involved in the blood coagulation cascade, a metabolic pathway. It interacts with enzymes such as factor VIIa/TF and factor Xa .

Subcellular Localization

A possible secretion of the protein was predicted based on N-terminal signal sequence (signal peptide) predictions and transmembrane region predictions .

生物活性

Tissue Factor Pathway Inhibitor (TFPI) is a critical anticoagulant protein primarily produced by endothelial cells and megakaryocytes. It plays a significant role in regulating blood coagulation by inhibiting the tissue factor (TF)-factor VIIa complex and factor Xa (FXa), thereby preventing excessive clot formation. TFPI exists in multiple isoforms, with TFPIα and TFPIβ being the most studied. This article delves into the biological activity of TFPI hydrochloride, highlighting its mechanisms, effects on erythropoiesis, and implications in various medical conditions.

TFPI exerts its anticoagulant effects through several mechanisms:

- Inhibition of Coagulation Pathways : TFPI inhibits the initiation of coagulation by binding to the TF-FVIIa complex and FXa. The Kunitz domains (K1 and K2) of TFPI are crucial for these interactions. TFPIα is particularly effective at inhibiting early forms of the prothrombinase complex, which is essential for thrombin generation .

- Cellular Localization : Different isoforms of TFPI localize to specific cell surfaces, enhancing their inhibitory activities. For instance, TFPIβ is anchored to endothelial cells via a glycosylphosphatidylinositol (GPI) anchor, which significantly boosts its anticoagulant function .

- Regulation by Other Proteins : The activity of TFPI is modulated by various factors, including polyphosphates released from activated platelets, which enhance its anticoagulant properties and prolong its half-life in circulation .

Erythropoiesis

Recent studies have elucidated the role of TFPI in erythropoiesis (the production of red blood cells). Research indicates that TFPI is involved in heme biosynthesis, a critical component in hemoglobin formation. In experiments involving TFPI knockdown, researchers observed a significant reduction in red blood cell counts, hemoglobin levels, and hematocrit values in peripheral blood .

- Table 1: Effects of TFPI on Erythropoiesis

| Parameter | Control (Normal) | TFPI Knockdown | rTFPI Treatment |

|---|---|---|---|

| RBC Count | Increased | Decreased | Increased |

| Hemoglobin (g/dL) | Normal | Reduced | Elevated |

| Hematocrit (%) | Normal | Decreased | Elevated |

These findings suggest that TFPI not only functions as an anticoagulant but also plays a vital role in maintaining normal erythropoiesis under both steady-state and stress conditions.

Clinical Implications

TFPI's role extends beyond coagulation regulation; it has implications in various clinical scenarios:

- Hemophilia : In hemophilic patients, the inhibition of thrombin generation due to elevated levels of TFPI can lead to bleeding complications. Studies have shown that targeting TFPI may provide therapeutic avenues for managing bleeding disorders .

- Trauma Patients : A prospective study evaluated the anticoagulant activity of TFPI in trauma patients with deep vein thrombosis (DVT). The results indicated that measuring TFPI levels could help assess coagulation status and guide treatment strategies .

Research Findings

Numerous studies have highlighted the diverse biological activities associated with TFPI:

- Anticoagulation : The primary function of TFPI is to inhibit coagulation pathways, particularly during vascular injury or inflammation .

- Macrophage Activity : Recent research has shown that TFPI influences macrophage-mediated erythropoiesis by regulating heme production. In models where rTFPI was administered, there was an increase in red blood cell production and terminal differentiation within bone marrow and spleen tissues .

- Platelet Interaction : Approximately 10% of circulating TFPI is found within quiescent platelets. This interaction suggests a potential mechanism through which platelet activation can modulate coagulation responses during injury .

科学的研究の応用

Coagulation Regulation

TFPI is essential for controlling the initiation phase of coagulation. Its primary function is to inhibit FXa and the TF-FVIIa complex, which are critical for thrombin generation. Research has demonstrated that TFPI's anticoagulant activity is vital in conditions such as hemophilia, where it helps maintain hemostasis .

Cancer Research

Recent studies have identified TFPI-2 as a potential tumor suppressor involved in breast cancer growth regulation. Overexpression of TFPI-2 has been shown to reduce cell proliferation and invasion in breast cancer cell lines, suggesting its role in modulating extracellular matrix integrity and oncogene regulation . The nuclear localization of TFPI-2 further implicates its involvement in transcriptional regulation of genes related to cancer progression.

Inflammation and Atherosclerosis

TFPI's role extends beyond coagulation; it is also implicated in inflammatory responses and atherosclerosis. Studies indicate that TFPI can modulate cellular signaling pathways influenced by coagulation proteases, impacting inflammation and vascular integrity . The interaction between oxidized low-density lipoprotein (LDL) and TFPI activity suggests a link between lipid metabolism and coagulation regulation .

Therapeutic Applications

Given its critical role in coagulation and potential implications in cancer therapy, TFPI has been explored as a therapeutic target. Recombinant forms of TFPI are being investigated for their ability to mitigate thrombotic disorders while also considering their anti-cancer properties .

Case Studies

特性

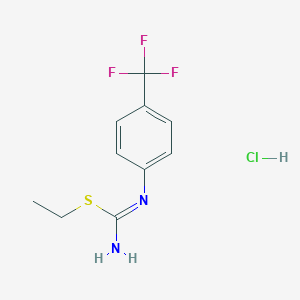

IUPAC Name |

ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2S.ClH/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13;/h3-6H,2H2,1H3,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJQIYZYQQKIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。